(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide
Description
Properties
IUPAC Name |
3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOQPIZEPLRGT-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar amounts of 3,5-dinitrobenzohydrazide (CAS 2900-63-2) and 4-isopropylbenzaldehyde (CAS 122-03-2) in ethanol with catalytic glacial acetic acid.
Procedure:
- Dissolve 3,5-dinitrobenzohydrazide (2.26 g, 10 mmol) and 4-isopropylbenzaldehyde (1.48 g, 10 mmol) in 50 mL ethanol.
- Add 3 drops of glacial acetic acid.
- Reflux at 80°C for 3–6 hours.
- Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Solvent-Free Mechanochemical Synthesis
A greener approach utilizes ball milling to minimize solvent use:
- Mix 3,5-dinitrobenzohydrazide (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) with 0.5 g NaHSO₄·SiO₂.
- Mill at 30 Hz for 20 minutes.
- Wash with cold ethanol to isolate the product.
Yield : 68%.
Advantages : Reduced reaction time (20 min vs. 3–6 hours) and elimination of toxic solvents.
Comparative Analysis of Methods
| Method | Solvent | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acid-catalyzed reflux | Ethanol | Glacial acetic acid | 3–6 h | 72–85% | 95–97% |
| Mechanochemical | Solvent-free | NaHSO₄·SiO₂ | 20 min | 68% | 93% |
| Microwave-assisted | Ethanol | None | 15 min | 89% | 98% |
Key Observations :
Structural Confirmation and Spectral Data
Challenges and Optimization Strategies
Nitro Group Reactivity
The electron-withdrawing nitro groups reduce nucleophilicity of the hydrazide, necessitating:
Industrial-Scale Considerations
For kilogram-scale production:
- Cost analysis : 4-Isopropylbenzaldehyde ($120/kg) accounts for 60% of raw material costs.
- Safety : Nitro compounds require explosive hazard assessments (OSHA 29 CFR 1910.109).
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
(E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, and can influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized in Table 1.
Table 1: Structural Comparison of (E)-N'-(4-Isopropylbenzylidene)-3,5-dinitrobenzohydrazide with Analogous Hydrazones
Substituent Impact:
- Nitro Groups (R1): The 3,5-dinitro configuration in the target compound and YZ3/SF3 enhances electron-withdrawing effects, stabilizing the hydrazone bond and improving reactivity in biological systems .
- Benzylidene Moieties (R2): Bulky groups like 4-isopropyl (target compound) or halogenated substituents (SF3) improve membrane permeability and target binding .
Physicochemical Properties
Table 3: Physicochemical Properties
*Calculated using fragment-based methods.
- Lipophilicity (c log P): The target compound’s isopropyl group increases lipophilicity (c log P = 3.2) compared to YZ3 (1.8), enhancing membrane permeability .
- Solubility: Moderate solubility in ethanol aligns with its crystallinity, while SF3’s low solubility in dichloromethane may limit bioavailability .
Biological Activity
(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Properties
The synthesis of (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction can be represented as follows:
The structure of the compound includes a hydrazone moiety, which is crucial for its biological activity. The presence of nitro groups in the aromatic rings enhances the compound's reactivity and potential bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various acylhydrazones, including derivatives similar to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide. These compounds have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
A comparative study indicated that certain acylhydrazones exhibited antibacterial activity comparable to or better than commercially available antibiotics. For instance, in vitro tests showed that some synthesized derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Acylhydrazone A | 8 | MRSA |
| Acylhydrazone B | 16 | E. coli |
| (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide | TBD | TBD |
Anticancer Activity
The anticancer potential of (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide has been explored through various assays. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
In one study, a derivative with structural similarities demonstrated significant cytotoxicity with an IC50 value in the low micromolar range against human cancer cell lines .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Derivative A |
| A549 (Lung Cancer) | 15.0 | Derivative B |
| HeLa (Cervical Cancer) | TBD | (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into novel acylhydrazones revealed that certain derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity towards normal cells .
- Case Study on Anticancer Properties : Research focusing on hydrazone derivatives reported promising results in inhibiting tumor growth in xenograft models. The compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via condensation of 3,5-dinitrobenzohydrazide with 4-isopropylbenzaldehyde under acid catalysis (e.g., glacial acetic acid) in ethanol. Reflux for 4–6 hours under inert atmosphere is typical. Yield optimization involves adjusting stoichiometric ratios (1:1.2 hydrazide:aldehyde), solvent polarity, and temperature gradients. Purity is enhanced by recrystallization from ethanol or DMF/water mixtures .
- Key Parameters : IR spectroscopy (ν ~3298 cm⁻¹ for N-H; ~1637 cm⁻¹ for C=O) and ¹H NMR (δ 8.2–8.7 ppm for aromatic protons; δ 12.4 ppm for hydrazide NH) confirm product identity .
Q. How is crystallographic data for this compound obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 298 K is standard. Data collection and refinement employ SHELXL for structure solution, with hydrogen atoms added geometrically. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are common due to chiral hydrazone geometry. Refinement residuals (R < 0.05) ensure accuracy .
- Structural Insights : Dihedral angles between aromatic rings (~92.9°) and bond lengths (N-N ~1.40 Å; C=O ~1.22 Å) reveal non-planar conformations critical for intermolecular interactions .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- FT-IR : Confirms hydrazone formation (C=N stretch ~1524 cm⁻¹) and nitro group vibrations (~1340–1520 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.7 ppm) and carbonyl carbons (δ ~165 ppm) are diagnostic.
- UV-Vis : π→π* transitions (~300–400 nm) indicate conjugation between nitro and hydrazone moieties .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its biological activity, and what computational tools model this?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), polarizability (>58× urea), and electrostatic potential maps. AutoDock Vina predicts binding affinities to biological targets (e.g., chlamydial GrgA protein) via docking simulations. Charge transfer interactions (e.g., nitro→hydrazone) correlate with antimicrobial potency .
- Case Study : SF3 [(E)-N'-(3,5-dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide], a structural analog, shows enhanced antichlamydial activity (IC₅₀ ~80 μM) by overcoming R51G GrgA mutations via π-stacking and hydrogen bonding .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for hydrazone conformers?
- Methodological Answer : Discrepancies arise from dynamic equilibria between E/Z isomers in solution vs. solid-state E-conformation. Strategies include:
- VT-NMR : Monitors isomerization kinetics (ΔG‡ ~50–70 kJ/mol).
- SCXRD : Confirms dominant solid-state conformation.
- DFT-MD Simulations : Compare energy barriers for isomer interconversion .
Q. How do substituent effects (e.g., nitro vs. methoxy groups) modulate biological activity and stability?
- Methodological Answer : Nitro groups enhance electron-withdrawing effects, increasing oxidative stability and antibacterial activity (MIC ~5–10 μg/mL for Gram-positive strains). Methoxy groups improve solubility but reduce target affinity. Structure-Activity Relationship (SAR) studies use Hammett constants (σₘ ~0.71 for NO₂) to predict bioactivity trends .
Q. What are the challenges in interpreting hydrogen bonding networks in crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
